2-Iodo-5-nitropyridine
Overview
Description
2-Iodo-5-nitropyridine is a chemical compound with the empirical formula C5H3IN2O2 . It has a molecular weight of 249.99 g/mol . The compound is typically a white to yellow or orange powder or crystal .
Synthesis Analysis
The synthesis of 2-Iodo-5-nitropyridine has been discussed in various studies . For instance, an improved synthesis method was proposed by Frank L. Setliff . Other methods involve the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent .Molecular Structure Analysis
The molecular structure of 2-Iodo-5-nitropyridine can be represented by the SMILES string [O-]N+c1ccc(I)nc1 . The InChI representation is 1S/C5H3IN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H .Chemical Reactions Analysis
The chemical reactions involving 2-Iodo-5-nitropyridine have been studied . For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical And Chemical Properties Analysis
2-Iodo-5-nitropyridine is a solid at 20°C . It has a melting point range of 163-168°C . The compound has a topological polar surface area of 58.7 Ų .Scientific Research Applications
2,2′-Dithiobis(5-nitropyridine) is effective for activating the thiol function of cysteine in peptides and forming asymmetric disulfides, useful in peptide synthesis and modeling protein structures (Rabanal, DeGrado, & Dutton, 1996).
Studies of substituted pyridines, including 2-Iodo-5-nitropyridine, contribute to understanding their magnetic resonance properties, which is crucial for chemical analysis and molecular characterization (Gerig & Reinheimer, 1969).
The electronic spectra of 2-iodo-5-nitropyridine derivatives have been examined, aiding in the assignment of spectral bands and understanding the influence of substituents on spectral properties, valuable in material science and spectroscopy (Puszko, 1995).
The conformational stability and vibrational studies of 2-hydroxy-4-methyl-5-nitropyridine, a related compound, provide insights into molecular stability and electronic properties, useful in materials science and molecular engineering (Balachandran, Lakshmi, & Janaki, 2012).
Noncentrosymmetric structures based on 2-amino-5-nitropyridine are used in crystal engineering, contributing to the development of materials with unique optical properties (Fur et al., 1996).
Synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation illustrates the industrial-scale application of nitropyridine derivatives in organic synthesis (Agosti et al., 2017).
Quantum mechanical and spectroscopic studies of 2-Amino-3-bromo-5-nitropyridine provide insights into molecular structure and properties, aiding in the development of new materials with potential applications in electronics and optics (Abraham, Prasana, & Muthu, 2017).
Synthesis of nitrooxy pyrimidine nucleoside nitrate esters, including derivatives of 5-nitropyridine, for potential use as anticancer and antiviral agents, demonstrates the pharmaceutical applications of nitropyridine derivatives (Naimi et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-iodo-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXWHBQWFBHASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356090 | |
Record name | 2-Iodo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-nitropyridine | |
CAS RN |
28080-54-8 | |
Record name | 2-Iodo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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